Dioxane dibromide Dioxane dibromide
Brand Name: Vulcanchem
CAS No.: 15481-39-7
VCID: VC20855255
InChI: InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
SMILES: C1COCCO1.BrBr
Molecular Formula: C₄H₈Br₂O₂
Molecular Weight: 247.91 g/mol

Dioxane dibromide

CAS No.: 15481-39-7

Cat. No.: VC20855255

Molecular Formula: C₄H₈Br₂O₂

Molecular Weight: 247.91 g/mol

* For research use only. Not for human or veterinary use.

Dioxane dibromide - 15481-39-7

Specification

CAS No. 15481-39-7
Molecular Formula C₄H₈Br₂O₂
Molecular Weight 247.91 g/mol
IUPAC Name 1,4-dioxane;molecular bromine
Standard InChI InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
Standard InChI Key DTLTUUJDCNTTSN-UHFFFAOYSA-N
SMILES C1COCCO1.BrBr
Canonical SMILES C1COCCO1.BrBr

Introduction

Chemical Identity and Basic Properties

Dioxane dibromide is a synthetic compound derived from 1,4-dioxane, a heterocyclic organic compound classified as an ether. Its molecular formula is C₄H₈O₂Br₂, containing approximately 63.6% bromine as determined through iodometric analysis . The compound exists as an orange solid with a melting point of 61-62°C . Though derived from 1,4-dioxane, which is a colorless liquid with a faint odor, dioxane dibromide exhibits distinctive physical properties due to the incorporation of bromine atoms into its structure.

The characteristic orange coloration of dioxane dibromide originates from a charge-transfer transition between the dioxane and bromine components . This visual property serves as an immediate identifier of the compound and reflects its electronic structure. The Br-Br bond length in dioxane dibromide measures 0.231 nm, which differs from typical bromine bonds in other compounds, indicating its unique structural configuration .

Structural Characteristics

Dioxane dibromide maintains a cyclic structure similar to its parent compound 1,4-dioxane but exhibits altered electronic properties due to the presence of bromine substituents. The structure can be visualized as a dioxane ring where hydrogen atoms are replaced by bromine atoms at specific positions. This substitution pattern contributes significantly to the compound's reactivity profile and applications in organic synthesis.

Synthesis Methods

The preparation of dioxane dibromide involves the bromination of 1,4-dioxane through various methods. The general reaction entails 1,4-dioxane reacting with bromine to produce dioxane dibromide, with hydrogen bromide often formed as a byproduct. This reaction typically requires controlled conditions to ensure complete bromination without excessive degradation of the dioxane structure.

Alternative synthesis approaches may involve the use of copper(II) bromide under specific reaction conditions. According to documented procedures, such reactions can be carried out in sealed vessels at elevated temperatures (approximately 175°C) under inert atmospheric conditions .

Synthesis Protocol Example

The following table outlines a typical synthesis protocol for dioxane dibromide:

ParameterCondition
Reagents1,4-Dioxane, Bromine
TemperatureRoom temperature to moderate heating
AtmospherePreferably inert (e.g., argon)
Reaction TimeVariable (typically several hours)
PurificationFiltration and recrystallization
StorageRefrigerated conditions (stable for 3-4 months)

Reactivity and Chemical Behavior

Dioxane dibromide exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The compound functions as an electrophilic brominating agent, with the bromine component possessing enhanced electrophilicity due to the interaction with the dioxane unit . When bromine interacts with dioxane forming the dioxane dibromide complex, electron density flows from the lone pair of nonbonding occupied orbitals of bromine to the unoccupied orbitals on the dioxane unit .

The attacking electrophile derived from dioxane dibromide is likely to be a slightly polarized neutral bromine molecule with enhanced electrophilicity compared to molecular bromine . This characteristic enables dioxane dibromide to participate in various bromination reactions with high selectivity and efficiency.

Reaction Mechanisms

In bromination reactions involving dioxane dibromide, the mechanism frequently involves the initial formation of a cyclic bromonium ion followed by its conversion to carbocationic intermediates . The stabilization of these intermediates can be influenced by various factors, including:

  • Alkyl substituents providing electron-donating inductive effects

  • Substituents rendering electron-donating mesomeric effects

  • Hyperconjugation effects from adjacent groups

These mechanistic aspects explain the observed selectivity in bromination reactions using dioxane dibromide, particularly the anti-selective addition across olefinic bonds .

Applications in Organic Synthesis

Dioxane dibromide has demonstrated extensive utility in various synthetic applications, showcasing its versatility as a brominating agent. The compound offers several advantages over traditional brominating agents, particularly in terms of handling safety, reaction control, and environmental considerations.

Bromination of Coumarins

One prominent application involves the regioselective bromination of substituted coumarins. Research has demonstrated that dioxane dibromide effectively mediates the bromination of various coumarins under solvent-free conditions . The outcome of these reactions is critically dependent on the electronic nature and location of substituents on the coumarin scaffold.

Influence of Substituents on Bromination Patterns

The following table summarizes how substituent patterns affect bromination outcomes in coumarin systems:

Coumarin TypeSubstituent LocationBromination PatternPrimary Product
UnsubstitutedNoneVinylic bromination3,4-dibromocoumarin
Alkyl-substitutedC4Vinylic bromination3-bromo-4-alkylcoumarin
Electron-donatingC7Ring bromination6,8-dibromocoumarin derivatives
Electron-withdrawingVariousLimited reactivityMinimal conversion

Synthesis of Vicinal Dibromides

Dioxane dibromide has proven effective for the synthesis of structurally varied vicinal dibromides through highly stereoselective anti-addition of bromine across olefinic linkages . This application is particularly valuable in organic synthesis as vicinal dibromides serve as versatile intermediates for further transformations.

The solvent-free conditions employed in these reactions offer environmental advantages while maintaining high yields and good product purity . The stereoselectivity observed in these reactions (predominantly anti-addition) provides synthetic routes to stereochemically defined products.

α-Bromination of Ketones

Dioxane dibromide has been successfully employed for selective α-bromination of substituted acetophenones and related ketones . This reaction can be conducted using dioxane as a solvent at room temperature or alternatively under solvent-free conditions supported on silica gel with microwave irradiation.

Advantages as a Brominating Agent

Dioxane dibromide presents numerous advantages over conventional bromination reagents, which contribute to its growing adoption in organic synthesis:

  • Stability and Accessibility: The compound remains stable for 3-4 months when stored in refrigerated conditions

  • Precise Stoichiometric Control: Can be used by direct weighing, avoiding reagent excess

  • Reduced Hazards: Eliminates the evolution of hazardous bromine vapor during reactions

  • Environmental Considerations: Enables solvent-free protocols, reducing organic solvent usage

  • Procedural Simplicity: Offers straightforward experimental procedures and work-up processes

  • Selectivity: Provides excellent selectivity with activated substrates

  • Reaction Control: Allows good control over reaction outcomes by varying reagent quantities

These advantages make dioxane dibromide particularly valuable for laboratory-scale syntheses and potentially for larger-scale applications where safety and environmental considerations are paramount.

Comparative Efficacy in Bromination Reactions

The following table compares dioxane dibromide with other common brominating agents across various parameters:

Brominating AgentFormBromine ContentHandling SafetySelectivityEnvironmental Impact
Dioxane DibromideSolid63.6%HighHighLower (solvent-free possible)
Molecular BromineLiquid100%LowVariableHigher (volatile, toxic)
N-BromosuccinimideSolid~45%ModerateModerate to HighModerate
Pyridinium TribromideSolid~75%ModerateModerateModerate

Chemical and Structural Data

The molecular structure of dioxane dibromide features the characteristic 1,4-dioxane ring with bromine substituents. Key structural and chemical data include:

PropertyValue
Molecular FormulaC₄H₈O₂Br₂
Molecular WeightApproximately 248 g/mol
Physical StateOrange solid
Melting Point61-62°C
Br-Br Bond Length0.231 nm
Bromine Content63.6% (iodometrically determined)
SolubilityLimited in water, soluble in organic solvents

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